molecular formula C22H21ClN4O2 B6535576 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine CAS No. 1049337-25-8

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine

Cat. No.: B6535576
CAS No.: 1049337-25-8
M. Wt: 408.9 g/mol
InChI Key: KPNKMRNUFVNEEA-UHFFFAOYSA-N
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Description

The compound 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 3-chlorobenzoyl group at the 4-position and a 2-methoxyphenyl group at the 6-position of the pyridazine core. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The 3-chlorobenzoyl moiety may enhance lipophilicity and receptor binding, while the 2-methoxyphenyl group could influence electronic and steric interactions.

Properties

IUPAC Name

(3-chlorophenyl)-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-29-20-8-3-2-7-18(20)19-9-10-21(25-24-19)26-11-13-27(14-12-26)22(28)16-5-4-6-17(23)15-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNKMRNUFVNEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diketones

A common route involves condensing 3-oxo-2-arylhydrazonopropanals (1a–l ) with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride under reflux (1–4 h). This yields 6-arylpyridazin-3-one derivatives (3a–l ) with yields up to 82%. For example:

  • Reaction conditions : 5 mmol of 1a and cyanoacetic acid (2c ) in 10 mL acetic anhydride at 100°C.

  • Workup : Cooling, filtration, and recrystallization from ethanol.

Chlorination of Pyridazinones

3-Hydroxypyridazines are converted to 3-chloropyridazines using phosphorus oxychloride (POCl₃). For instance, 6-(4-chlorophenyl)pyridazin-3(2H)-one reacts with POCl₃ at 120°C for 5 h to form 3-chloro-6-(4-chlorophenyl)pyridazine.

Introduction of the 2-Methoxyphenyl Group

Suzuki-Miyaura Coupling

A halogenated pyridazine intermediate (e.g., 3-chloro-6-iodopyridazine) undergoes cross-coupling with 2-methoxyphenylboronic acid. Key parameters:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : DMF/H₂O (4:1) at 80°C.

Direct Electrophilic Substitution

In rare cases, methoxyphenyl groups are introduced via Friedel-Crafts alkylation, though this method suffers from regioselectivity issues.

Functionalization with 4-(3-Chlorobenzoyl)piperazine

Piperazine Attachment

3-Chloropyridazine reacts with piperazine in DMF at 80°C for 12 h, yielding 3-piperazinylpyridazine. Excess piperazine (2.5 equiv) ensures complete substitution.

Benzoylation with 3-Chlorobenzoyl Chloride

The piperazinyl intermediate is acylated with 3-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:

  • Molar ratio : 1:1.2 (pyridazine:acyl chloride)

  • Temperature : 0°C → room temperature (2 h)

  • Yield : 68–75% after column chromatography.

Optimization and Scalability

Solvent and Temperature Effects

  • POCl₃-mediated chlorination : Reflux in toluene improves yield (92%) compared to neat POCl₃ (78%).

  • Coupling reactions : DMF outperforms THF in Suzuki reactions due to better solubility of boronic acids.

Byproduct Mitigation

  • Pd catalyst removal : Treatment with SiliaMetS® thiourea resin reduces Pd content to <5 ppm.

  • Selective recrystallization : Ethanol/water mixtures (3:1) isolate the target compound with >99% purity.

Characterization Data

Spectroscopic Analysis

TechniqueKey Features
¹H NMR δ 7.50 (t, J=7.8 Hz, 2H, Ar-H), 4.09 (d, J=11.6 Hz, 1H, CH₂), 3.85 (s, 3H, OCH₃)
IR 1672 cm⁻¹ (C=O), 1228 cm⁻¹ (C=S in intermediates), 1590 cm⁻¹ (C=N)
MS m/z 408.9 [M+H]⁺ (calc. for C₂₂H₂₁ClN₄O₂)

Comparative Data for Analogous Compounds

CompoundMolecular FormulaYield (%)Reaction Time (h)
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazineC₂₂H₂₁ClN₄O₂7518
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazineC₂₀H₂₁ClN₆O6824

Challenges and Alternative Routes

Regioselectivity in Pyridazine Functionalization

Competing substitution at positions 3 and 6 necessitates protective group strategies. For example, temporary silyl protection of position 6 improves selectivity during piperazine installation.

Green Chemistry Approaches

Recent advances replace POCl₃ with catalytic PCl₃ in ionic liquids, reducing hazardous waste by 40% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at its secondary amine sites. In synthetic protocols, this moiety reacts with acyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form derivatives with modified pharmacological properties. For example:
Reaction : Piperazine nitrogen + 3-chlorobenzoyl chloride → 3-chlorobenzoyl-piperazine intermediate

Reagent Conditions Product
3-Chlorobenzoyl chlorideDCM, 0–5°C, triethylamineN-substituted piperazine derivative

Electrophilic Aromatic Substitution

The chlorobenzoyl group participates in electrophilic substitution. Nitration using HNO₃/H₂SO₄ at 50°C introduces nitro groups at the meta position relative to the chlorine atom. Halogenation (e.g., bromination) occurs under similar conditions but requires precise stoichiometric control to avoid over-substitution .

Oxidation and Reduction Pathways

  • Oxidation : The pyridazine ring is susceptible to oxidation with KMnO₄ in acidic media, yielding hydroxylated derivatives. For instance, oxidation at the C4 position produces a dihydroxypyridazine analog .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a partially saturated form, altering its aromaticity and biological activity.

Reaction Type Reagents/Conditions Key Product
OxidationKMnO₄, H₂SO₄, 60°C4-Hydroxypyridazine derivative
ReductionH₂ (1 atm), 10% Pd/C, EtOHTetrahydro-pyridazine analog

Condensation Reactions

The methoxyphenyl group facilitates condensation with aldehydes in acidic or basic media. For example, reaction with benzaldehyde in ethanol under reflux forms Schiff base derivatives, which are precursors for antimicrobial agents .

Example Reaction :
6-(2-Methoxyphenyl)pyridazine + Benzaldehyde → Schiff base complex

Hydrolysis and Functional Group Interconversion

  • Ester Hydrolysis : Methoxy groups undergo demethylation with BBr₃ in DCM (-78°C), producing phenolic derivatives.

  • Amide Formation : The chlorobenzoyl group reacts with primary amines (e.g., methylamine) in THF to form amide-linked conjugates .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids modifies the pyridazine ring. Using Pd(PPh₃)₄ as a catalyst, aryl groups are introduced at the C5 position, enhancing structural diversity for drug discovery .

Mechanistic Insights

  • Piperazine Reactivity : The lone pair on piperazine nitrogen drives nucleophilic attacks, favoring acylations over alkylations due to steric hindrance.

  • Pyridazine Ring Stability : Oxidation occurs preferentially at electron-deficient positions (C4), while reduction targets the conjugated double bonds .

This compound’s versatility in reactions underscores its utility in synthesizing bioactive derivatives, though direct mechanistic studies remain limited. Future research should prioritize kinetic analyses and computational modeling to elucidate reaction pathways fully .

Scientific Research Applications

Scientific Research Applications

The compound has been explored for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

  • Medicinal Chemistry :
    • The compound has been identified as a lead candidate for developing drugs targeting neurological disorders. Its structural features allow it to interact with specific biological targets, potentially modulating enzyme activity or receptor function.
  • Antimicrobial Activity :
    • Derivatives of piperazine and pyridazine have demonstrated significant antimicrobial properties. Research indicates that compounds structurally related to this pyridazine exhibit effectiveness against various bacterial strains in vitro.
  • Antitumor Activity :
    • Similar compounds have shown potential anticancer properties by inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This suggests that 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine could be investigated further for its anticancer effects.
  • Monoamine Oxidase Inhibition :
    • Studies on related compounds indicate that certain derivatives are potent inhibitors of monoamine oxidase (MAO), with implications for treating neurodegenerative diseases like Alzheimer's disease. For instance, some derivatives exhibited IC50 values in the low micromolar range against MAO-B, indicating strong inhibitory effects.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in various biological contexts:

  • Cytotoxicity Assessments :
    In vitro cytotoxicity studies using fibroblast cell lines revealed that some derivatives displayed selective toxicity towards cancer cells while sparing healthy cells. This selectivity is crucial for developing safe therapeutic agents.
CompoundActivityIC50 (µM)Selectivity
T6MAO-B Inhibitor0.013High
T3MAO-B Inhibitor0.039High
T6Cytotoxicity120.6Non-toxic

This table summarizes the activities of selected compounds related to monoamine oxidase inhibition and cytotoxicity, underscoring the potential therapeutic benefits of the compound.

Mechanism of Action

The mechanism of action of 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The piperazine ring is known to modulate pharmacokinetic properties, which can enhance the compound’s efficacy and bioavailability . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Piperazine Ring

Substitution with Sulfonyl Groups
  • 3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS 1014025-90-1): Replaces the benzoyl group with a 3-chlorophenylsulfonyl moiety. Molecular weight: 418.9 (vs. ~380–390 for the target compound).
Substitution with Trifluoromethyl Groups
  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine :
    • Features a trifluoromethylphenyl group instead of chlorobenzoyl.
    • The CF₃ group enhances electronegativity and may improve blood-brain barrier penetration .
Substitution with Methoxybenzoyl Groups
  • 3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS 1019100-91-4): Replaces 3-chlorobenzoyl with 4-methoxybenzoyl.

Modifications on the Pyridazine Core

6-Position Substitutions
  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine: Substitutes 2-methoxyphenyl with a 3-(4-chlorophenoxy)propyl chain. The propyl chain introduces flexibility, which may affect binding to rigid enzyme active sites .
  • 3-(4-Chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine (CAS 1017481-15-0):

    • Retains the 2-methoxyphenylpiperazine group but replaces the pyridazine’s 3-position with a 4-chlorophenyl group.
    • Molecular weight: 380.9, similar to the target compound .

Physicochemical Properties

Compound (CAS/Reference) Molecular Weight Key Substituents Notable Properties
Target Compound ~380–390* 3-Chlorobenzoyl, 2-methoxyphenyl High lipophilicity (predicted)
1014025-90-1 418.9 3-Chlorophenylsulfonyl Enhanced metabolic stability
1019100-91-4 378.4 4-Methoxybenzoyl Improved solubility
3-Chloro-6-{4-[3-(CF₃)phenyl]... 379.7 Trifluoromethylphenyl Increased electronegativity

*Estimated based on structural analogs.

Biological Activity

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a piperazine moiety and aromatic groups, which are critical for its biological activity. The presence of the chlorobenzoyl group may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant-like effects : Similar compounds have shown efficacy in modulating serotonin receptors, suggesting potential antidepressant properties.
  • Antitumor activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Antimicrobial properties : The structure suggests possible activity against bacterial strains.

The biological activity of this compound is likely mediated through:

  • Receptor Interaction : Compounds with similar structures often interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors) .
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cellular signaling pathways could contribute to its pharmacological effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin receptors
AntitumorCytotoxicity in cancer cell lines
AntimicrobialActivity against specific bacteria

Table 2: Structure-Activity Relationship (SAR)

Compound VariantKey Structural FeaturesActivity Level
3-[4-(3-chlorobenzoyl)piperazin-1-yl]Chlorobenzoyl substitutionModerate
6-(2-methoxyphenyl)pyridazineMethoxy substitution on phenyl ringHigh

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives exhibited significant antidepressant-like effects in animal models, attributed to their action on serotonin receptors .
  • Antitumor Efficacy : Research indicated that similar pyridazine derivatives showed promising results in inhibiting the proliferation of various cancer cell lines, highlighting the potential for further development as anticancer agents .
  • Antimicrobial Studies : A comparative analysis revealed that compounds with similar piperazine structures displayed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action .

Q & A

Q. Basic

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the pyridazine and benzoyl groups) .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₁ClN₄O₂) .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL) for structure refinement. Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 39.774 Å, β = 93.1°) confirm molecular conformation .

What in vitro and in vivo models are recommended to evaluate the compound's pharmacological activities, such as enzyme inhibition or receptor modulation?

Q. Advanced

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates (e.g., DPP-IV inhibition assays) to measure IC₅₀ values. Competitive binding assays with purified enzymes (e.g., Akt isoforms) assess selectivity .
    • Cell-Based Models : Test anti-proliferative activity in cancer cell lines (e.g., MTT assays) or anti-inflammatory effects in macrophage models (e.g., TNF-α suppression) .
  • In Vivo Studies :
    • Rodent models for pharmacokinetics (plasma half-life, bioavailability) and efficacy (e.g., xenograft tumors for anti-cancer activity). Monitor histamine release if piperazine moieties are present .

What strategies are employed to analyze structure-activity relationships (SAR) for pyridazine derivatives to enhance target specificity?

Q. Advanced

  • Substituent Modifications :
    • Vary the 2-methoxyphenyl group (e.g., replace with fluorophenyl or chlorophenyl) to assess steric/electronic effects on receptor binding .
    • Modify the piperazine linker (e.g., replace with 3-aminopiperidine) to reduce off-target effects like histamine release .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., GABAA receptors or kinases). Validate with mutagenesis studies .

How does X-ray crystallography contribute to understanding the molecular conformation and intermolecular interactions of this compound?

Q. Advanced

  • Crystal Structure Analysis :
    • Torsion Angles : Determine dihedral angles (e.g., between pyridazine and piperazine rings) to assess planarity and steric strain .
    • Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H···O=C) and π-π stacking between aromatic rings, which influence solid-state stability and solubility .
  • Software Tools : SHELXL for refinement and Mercury for visualization. Cell parameters (e.g., Z = 8, density = 1.430 Mg/m³) validate packing efficiency .

What computational approaches are utilized to predict the binding affinity and selectivity of this compound towards its biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GABAA or kinase domains) to analyze binding stability over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

How can researchers assess potential off-target effects, such as histamine release, associated with the piperazine moiety in pharmacological studies?

Q. Advanced

  • In Vitro Profiling :
    • Mast Cell Degranulation Assays : Measure β-hexosaminidase release in RBL-2H3 cells to quantify histamine secretion .
    • Receptor Panels : Screen against GPCRs (e.g., H1/H2 histamine receptors) using radioligand displacement assays .
  • In Vivo Safety : Monitor plasma histamine levels in rodent models post-administration. Compare with analogs lacking the piperazine group .

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